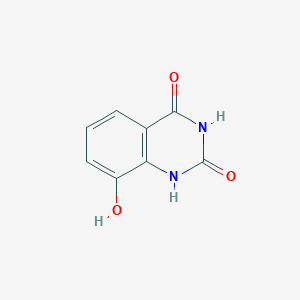

8-hydroxy-1H-quinazoline-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

8-hydroxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)9-8(13)10-7(4)12/h1-3,11H,(H2,9,10,12,13) |

InChI Key |

UTYMQYYMPMILHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)NC2=O |

Origin of Product |

United States |

Computational and Theoretical Investigations of 8 Hydroxy 1h Quinazoline 2,4 Dione

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as 8-hydroxy-1H-quinazoline-2,4-dione, might interact with a biological target.

Characterization of Binding Pockets and Active Site Interactions

Information regarding the specific binding pockets and active site interactions for this compound is not available in the reviewed literature. Such a characterization would typically involve docking the compound into the active site of a relevant protein target and analyzing the resulting pose to identify key amino acid residues involved in the interaction.

Analysis of Hydrogen Bonding Networks and Hydrophobic Contacts in Ligand-Protein Complexes

A detailed analysis of the hydrogen bonding networks and hydrophobic contacts for this specific compound is not documented. This type of analysis is crucial for understanding the stability and specificity of a ligand-protein complex. For this compound, one would anticipate the hydroxyl group at the 8-position and the carbonyl groups and N-H protons of the dione (B5365651) ring to be key players in forming hydrogen bonds. The quinazoline (B50416) ring system itself would likely contribute to hydrophobic interactions.

Prediction of Binding Affinities and Orientations

There are no publicly available studies that predict the binding affinities (often expressed as binding energy or Ki values) and specific binding orientations of this compound with any biological target.

Quantum Chemical Studies and Molecular Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties.

Analysis of Molecular Geometries, Conformational Preferences, and Relative Stabilities

Specific DFT studies on the molecular geometry, conformational preferences, and relative stabilities of this compound are absent from the available literature. Such an analysis would provide insights into the three-dimensional structure of the molecule and the energy landscape of its different conformations.

Elucidation of Electronic Structure and Reactivity through Frontier Molecular Orbitals (HOMO/LUMO)

An elucidation of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, for this compound has not been reported. The HOMO-LUMO gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

In Silico Prediction of Pharmacokinetic Properties for Lead Optimization

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step in the lead optimization process. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with a higher probability of success in later-stage clinical trials. For derivatives of the quinazoline-2,4-dione scaffold, including this compound, various computational tools and models are employed to forecast their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

The prediction of "drug-likeness" is a foundational aspect of these computational evaluations. This concept is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.orglew.ro For a molecule to be considered "drug-like" and likely to possess good oral bioavailability, it should generally not violate more than one of these rules. Studies on various quinazolin-2,4-dione derivatives consistently involve these calculations to ensure the synthesized compounds fall within an acceptable physicochemical space for drug development. frontiersin.orgnih.govmdpi.com

In silico ADMET prediction is frequently carried out using a variety of specialized software and web servers, such as SwissADME, admetSAR, and pkCSM. nih.govnih.govuad.ac.id These platforms utilize algorithms based on large datasets of experimentally determined properties to predict the likely behavior of novel compounds.

Key pharmacokinetic parameters evaluated for quinazoline derivatives include:

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. High HIA scores are desirable for orally administered drugs. frontiersin.org

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS) but is an undesirable trait for peripherally acting drugs, as it can lead to CNS side effects. nih.gov Computational models can predict whether a compound is likely to be CNS-penetrant or non-penetrant.

Metabolism: Predictions often focus on interactions with the cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of a vast number of drugs. Identifying which CYP isoforms a compound might inhibit or be a substrate for is vital to predicting potential drug-drug interactions.

Toxicity: A range of toxicological endpoints can be predicted in silico, including mutagenicity (e.g., the AMES test), carcinogenicity, and potential for organ toxicity, such as hepatotoxicity. frontiersin.orguad.ac.id Compounds predicted to be toxic are often deprioritized early in the discovery process. frontiersin.org

For the broader class of quinazolinone and quinazoline-2,4-dione derivatives, these computational studies have been instrumental. For instance, in silico ADMET studies on novel quinazolin-2,4-dione hybrids designed as potential antimalarial agents revealed good human intestinal absorption scores and a lack of mutagenic potential according to the AMES toxicity test. frontiersin.org Similarly, evaluations of other series of quinazolinone derivatives have utilized these predictive tools to confirm drug-likeness and assess safety profiles. nih.govrsc.orgfrontiersin.org These computational assessments guide the structural modifications of lead compounds to enhance their pharmacokinetic properties, a process central to lead optimization.

The following table summarizes the typical pharmacokinetic parameters that are evaluated in silico for compounds based on the quinazoline-2,4-dione scaffold.

| Pharmacokinetic Parameter | Prediction Method | Significance in Lead Optimization |

| Molecular Weight | Calculation | Adherence to Lipinski's Rule of Five for drug-likeness. lew.ro |

| logP (Lipophilicity) | Calculation | Influences absorption, distribution, and metabolism; part of Lipinski's Rule. frontiersin.org |

| Hydrogen Bond Donors/Acceptors | Calculation | Affects solubility and membrane permeability; part of Lipinski's Rule. lew.ro |

| Topological Polar Surface Area (TPSA) | Calculation | Predicts drug transport properties, including intestinal absorption and BBB penetration. frontiersin.org |

| Human Intestinal Absorption (HIA) | admetSAR, pkCSM | Predicts oral bioavailability. frontiersin.org |

| Blood-Brain Barrier (BBB) Penetration | admetSAR, SwissADME | Determines potential for CNS effects (therapeutic or adverse). nih.gov |

| Cytochrome P450 (CYP) Inhibition | SwissADME, pkCSM | Predicts potential for drug-drug interactions. |

| AMES Toxicity (Mutagenicity) | Toxtree, preADMET | Early flag for potential carcinogenicity. frontiersin.orguad.ac.id |

| Carcinogenicity | Toxtree, preADMET | Predicts long-term cancer risk. uad.ac.id |

| Hepatotoxicity | pkCSM | Predicts potential for liver damage. uad.ac.id |

Mechanistic Insights into the Biological Activities of 8 Hydroxy 1h Quinazoline 2,4 Dione Derivatives

Enzyme Inhibition Profiles and Associated Molecular Mechanisms

The biological effects of 8-hydroxy-1H-quinazoline-2,4-dione derivatives are often rooted in their ability to selectively interact with and inhibit various enzymes crucial for pathological processes. The following sections explore their inhibitory mechanisms against several key enzyme families.

Inhibition of Bacterial and Human Topoisomerases (e.g., DNA Gyrase)

Derivatives of the quinazoline-2,4-dione core have emerged as a promising class of antibacterials that function as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial agents. The mechanism of these compounds often mimics that of fluoroquinolones, involving the stabilization of the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks in the bacterial chromosome. nih.govnih.gov

Research into quinazoline-2,4-diones has revealed that substitutions at various positions on the scaffold are critical for potent inhibitory activity. For instance, a study on a series of quinazoline-2,4(1H,3H)-dione derivatives identified them as fluoroquinolone-like inhibitors. nih.gov Another investigation into a related compound, PD 0305970, which possesses an 8-methyl-1H-quinazoline-2,4-dione core, demonstrated potent activity against Streptococcus pneumoniae gyrase and topoisomerase IV. nih.gov Mechanistic studies showed that this class of inhibitors interacts differently with the enzyme-DNA complex compared to traditional quinolones, suggesting a distinct binding mode that may help overcome existing resistance mechanisms. nih.gov Specifically, they appear to have different interactions with the breakage-reunion and Toprim domains of the enzymes, as well as with DNA and the essential Mg2+ cofactor. nih.gov

While these findings highlight the potential of the quinazoline-2,4-dione scaffold as topoisomerase inhibitors, specific research detailing the inhibitory profiles of This compound derivatives against bacterial or human topoisomerases is not extensively available in the current literature. The influence of the 8-hydroxy group on the interaction with the gyrase and topoisomerase active sites remains an area for future investigation.

Modulation of Carbonic Anhydrase Isoforms (e.g., hCA IX, hCA XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are known, with the tumor-associated human carbonic anhydrases IX (hCA IX) and XII (hCA XII) being key targets in cancer therapy due to their role in regulating pH in the hypoxic tumor microenvironment. nih.govsci-hub.se

Research has demonstrated that the quinazoline-2,4-dione scaffold can serve as a basis for developing potent and selective inhibitors of these tumor-associated CAs. nih.govsci-hub.se Notably, studies on 3-hydroxy-1H-quinazoline-2,4-dione derivatives have yielded compounds with nanomolar inhibitory activity against hCA IX and hCA XII, while showing significantly less activity against the cytosolic isoforms hCA I and II, which are associated with off-target effects. nih.govsci-hub.seacs.org The 3-hydroxy group is thought to be a key zinc-binding group, crucial for the inhibitory action.

However, there is a lack of specific data in the reviewed scientific literature concerning the inhibitory activity of This compound derivatives against any carbonic anhydrase isoforms. The positioning of the hydroxyl group at C8 instead of C3 would necessitate a different binding orientation within the enzyme's active site for it to act as a zinc-binding group, and whether this is feasible or effective is currently unknown.

Inhibition of Tyrosine Kinases (e.g., c-Met, VEGFR-2, EGFR, Bruton's Tyrosine Kinase)

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinazoline (B50416) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. nih.govnih.gov

Recent studies have focused on developing 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2, two key tyrosine kinases involved in tumor angiogenesis and metastasis. nih.gov Certain derivatives in this class have demonstrated potent dual inhibitory activity in the nanomolar range. nih.gov The proposed binding mode involves the quinazoline-2,4-dione core interacting with the hinge region of the kinase domain, a common feature for many kinase inhibitors. nih.gov Similarly, other research has identified novel 4-phenoxyquinazoline (B3048288) derivatives as potent dual inhibitors of EGFR and c-Met, which could overcome acquired resistance to first-generation EGFR inhibitors. nih.gov

Despite the extensive research on quinazoline-based tyrosine kinase inhibitors, specific studies focusing on This compound derivatives are not prominent in the available literature. The effect of the 8-hydroxy substituent on the binding affinity and selectivity towards different tyrosine kinases like c-Met, VEGFR-2, EGFR, or Bruton's Tyrosine Kinase has not been explicitly detailed.

Inhibition of Glycosidase Enzymes (e.g., α-Amylase, α-Glucosidase)

Alpha-glucosidase and α-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, representing a therapeutic strategy for managing type 2 diabetes.

The quinazolin-4(3H)-one scaffold has been explored for its potential as an α-glucosidase inhibitor. nih.govnih.gov Studies have shown that certain derivatives can exhibit potent, competitive inhibition of α-glucosidase, with some compounds being significantly more potent than the clinical drug acarbose. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of the enzyme, forming key interactions that block substrate access. nih.govnih.gov

While the broader class of quinazolinones has shown promise, specific investigations into the α-amylase or α-glucosidase inhibitory activities of This compound derivatives are not well-documented in the reviewed literature. The potential for the 8-hydroxy group to form additional hydrogen bonds within the glycosidase active site could be a point of interest for future research.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the catabolism of tyrosine. nih.govwikipedia.org It is a validated target for the development of herbicides, as its inhibition in plants leads to a lethal bleaching effect. nih.gov In humans, inhibitors of HPPD are used to treat the rare metabolic disorder, type I tyrosinemia. wikipedia.org

The quinazoline-2,4-dione scaffold has been identified as a promising structural motif for the design of novel HPPD inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural requirements for potent HPPD inhibition by this class of compounds. These models suggest that substitutions at various positions on the quinazoline ring are critical for activity, influencing steric and electrostatic interactions with the enzyme's active site. nih.gov

Although the general class of quinazoline-2,4-diones is being investigated as HPPD inhibitors, the specific contribution or effect of an 8-hydroxy substituent has not been detailed in the surveyed scientific papers. Further research would be needed to determine if this specific substitution enhances or diminishes the inhibitory potency against HPPD.

Chitin (B13524) Synthase Inhibition

Chitin synthase is a crucial enzyme for the synthesis of chitin, an essential structural component of the fungal cell wall. As this enzyme is absent in humans, it represents an attractive and selective target for the development of antifungal agents. researchgate.netbohrium.comnih.gov

Several studies have reported the design and synthesis of quinazoline-2,4-dione derivatives as potent chitin synthase inhibitors with significant antifungal activity. researchgate.netbohrium.comnih.govresearchgate.netnih.gov For example, a series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives showed strong inhibitory potency against chitin synthase, with some compounds exhibiting greater activity than the known inhibitor polyoxin (B77205) B. researchgate.netbohrium.comnih.gov The antifungal activity of these compounds was found to be positively correlated with their ability to inhibit chitin synthase. researchgate.netnih.gov Further studies have explored conjugating amino acids to the quinazoline-2,4-dione scaffold, leading to compounds with notable chitin synthase inhibitory action. researchgate.netnih.gov

However, the existing research has primarily focused on substitutions at the N1 and N3 positions of the quinazoline-2,4-dione ring. There is no specific mention in the reviewed literature of This compound derivatives being evaluated as chitin synthase inhibitors. The potential role of the 8-hydroxy group in interacting with the active site of chitin synthase remains an unexplored area.

Receptor Binding and Modulation Studies

The therapeutic potential of this compound derivatives also extends to their ability to interact with and modulate various critical receptors in the central nervous system.

Ionotropic glutamate (B1630785) receptors (iGluRs), including AMPA, kainate, and NMDA receptors, are fundamental to excitatory neurotransmission in the brain. Overactivation of these receptors can lead to excitotoxicity and is implicated in various neurological disorders. The 3-hydroxy-quinazoline-2,4-dione scaffold has proven to be a valuable template for developing selective antagonists for these receptors. nih.gov

Initial studies on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives identified compounds with antagonist activity at both AMPA and kainate receptors. frontiersin.org Further structural modifications demonstrated that substitutions on the benzofused ring could tune the selectivity. For example, introducing a 7-trifluoromethyl group was found to increase affinity and selectivity for AMPA and kainate receptors over NMDA receptors. nih.gov Specifically, the 6-(1,2,4-triazol-4-yl) substituent on this scaffold (compound 8 ) was particularly advantageous for AMPA receptor affinity and selectivity. nih.gov Conversely, strategic placement of chlorine atoms on the benzofused moiety can shift the selectivity towards the Glycine/NMDA receptor. nih.gov One notable kainate receptor antagonist, 6-(2-carboxybenzoylamino)-7-chloro-3-hydroxyquinazoline-2,4-dione (3 ), was shown to prevent the failure of neurotransmission induced by oxygen and glucose deprivation in hippocampal slices. nih.gov

Table 4: Ionotropic Glutamate Receptor Antagonism by 3-Hydroxy-quinazoline-2,4-dione Derivatives

| Compound | Key Substituent(s) | Primary Target Selectivity | Finding | Reference |

|---|---|---|---|---|

| Compound 12 | 7-Chloro, 6-(2-carboxybenzoylamino) | Kainate Receptor | Ki = 0.62 µM (high-affinity) | frontiersin.org |

| Compound 8 | 7-Trifluoromethyl, 6-(1,2,4-triazol-4-yl) | AMPA Receptor | Demonstrated high affinity and selectivity for AMPA receptors. | nih.gov |

| Compound 3 | 7-Chloro, 6-(2-carboxybenzoyl)-amino | Kainate Receptor | Neuroprotective in oxygen-glucose deprivation models. | nih.gov |

| Various Derivatives | Chlorine atoms | Glycine/NMDA Receptor | Specific chlorination patterns yield selective Gly/NMDA antagonists. | nih.gov |

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are involved in a vast array of physiological and psychological processes, making them important targets for drug development. Research has shown that quinazoline-2,4(1H,3H)-dione derivatives can act as antagonists at specific serotonin receptors.

One study detailed a series of novel substituted-1H-quinazoline-2,4-dione derivatives that exhibit excellent binding affinity and selectivity for 5-HT6 receptors. These compounds were shown to inhibit serotonin-stimulated cAMP accumulation, confirming their antagonist activity. Additionally, the broader class of quinazoline-2,4(1H,3H)-dione analogs has been reported to possess 5-HT3A receptor antagonist activity, highlighting the versatility of this scaffold in targeting different serotonin receptor subtypes.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing critical roles in processes like inflammation, immune response, and angiogenesis. nih.gov Antagonists of specific integrins, such as α4β1 and αVβ3, are sought after for treating inflammatory diseases and certain cancers. nih.govnih.gov

While the quinazoline-2,4-dione scaffold is known for a wide range of biological activities, the available scientific literature does not prominently feature derivatives of this compound as potent and selective integrin receptor antagonists. Research into small-molecule integrin antagonists has largely focused on other chemical classes, such as N-acylphenylalanine derivatives and various peptide-based ligands. Therefore, while the therapeutic potential of integrin antagonism is high, the development of quinazoline-2,4-dione-based compounds for this specific mechanism is not a well-documented area of research based on current findings.

Other Receptor-Mediated Biological Effects

Beyond their well-documented activities, derivatives of the quinazoline-2,4-dione scaffold have been explored for their interactions with other receptor systems, suggesting a broader pharmacological potential. While direct studies on this compound derivatives are limited, research on related analogs provides valuable insights into potential receptor-mediated effects.

One area of investigation is their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been designed and synthesized as potent PARP-1/2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against PARP-1. nih.govrsc.org The co-crystal structure of one such derivative complexed with PARP-1 has revealed a unique binding mode, offering a basis for the rational design of new anticancer agents. nih.gov

Another receptor target of interest is the Na+/H+ exchanger-1 (NHE-1), a membrane protein involved in the regulation of intracellular pH and linked to various physiological and pathological processes. Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-diones have been synthesized and identified as inhibitors of NHE-1. nih.gov Notably, some of these derivatives also exhibited antidepressant-like activity in preclinical models. nih.gov

Furthermore, certain quinazoline-2,4-dione derivatives have been evaluated for their binding affinity towards the sphingosine-1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor implicated in various cellular processes. A series of novel quinazoline-2,4-dione compounds were synthesized, with several exhibiting high potency and selectivity for S1PR2. rsc.org

The table below summarizes the receptor-mediated effects observed for various quinazoline-2,4-dione derivatives, highlighting the potential areas for future investigation of this compound analogs.

| Derivative Class | Receptor/Enzyme Target | Observed Biological Effect | Reference |

| Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine | PARP-1/2 | Inhibition of enzyme activity, potential anticancer effects | nih.govrsc.org |

| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | NHE-1 | Inhibition of ion exchange, potential anti-inflammatory and antidepressant effects | nih.gov |

| Substituted quinazoline-2,4-diones | S1PR2 | High binding potency and selectivity | rsc.org |

Investigation of Other Molecular and Cellular Targets

The biological activities of this compound derivatives are not limited to receptor-mediated pathways. Studies have begun to explore their interactions with other crucial molecular and cellular components, such as DNA and bacterial membrane proteins.

The ability of small molecules to interact with DNA is a key mechanism for many antimicrobial and anticancer agents. Several studies have suggested that quinazoline-2,4-dione derivatives can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. nih.gov This inhibitory activity strongly implies an interaction with DNA, potentially through intercalation, where the planar quinazoline ring system inserts itself between the base pairs of the DNA double helix.

While direct evidence for DNA intercalation by this compound derivatives is still emerging, the known activity of related compounds provides a strong rationale for investigating this mechanism. For instance, novel series of quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of these enzymes. nih.gov Such inhibition can lead to the disruption of bacterial DNA synthesis and ultimately cell death.

The potential consequences of DNA intercalation by these derivatives are significant and include:

Inhibition of DNA replication and transcription: By distorting the DNA structure, intercalating agents can block the progression of polymerases along the DNA template.

Induction of DNA damage: The presence of an intercalated molecule can lead to strand breaks and other forms of DNA damage.

Apoptosis: In eukaryotic cells, the accumulation of DNA damage can trigger programmed cell death.

Further research, including spectroscopic binding studies, DNA footprinting, and molecular modeling, is necessary to confirm the intercalative binding mode of this compound derivatives and to fully elucidate the downstream cellular consequences.

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. Targeting the proteins within this membrane is a promising strategy for developing new antibiotics. Research has indicated that quinazoline-2,4-dione derivatives have the potential to interact with bacterial outer membrane proteins.

A notable study focused on the outer membrane protein OmpU of Vibrio cholerae, a key virulence factor. An in-silico molecular docking analysis of newly synthesized quinazolin-2,4-dione analogs revealed strong interactions and good binding affinity to the putative active site of OmpU. researchgate.net This suggests that these compounds could potentially inhibit the function of OmpU, which is crucial for the survival and pathogenesis of V. cholerae.

While this study did not specifically investigate 8-hydroxy-substituted derivatives, it provides a strong foundation for exploring their potential as inhibitors of bacterial outer membrane proteins. The 8-hydroxy group could potentially form additional hydrogen bonds or other interactions within the binding site of OmpU or other porins, enhancing the inhibitory activity.

The table below presents findings on the interaction of quinazoline-2,4-dione derivatives with bacterial molecular targets, underscoring the need for specific studies on 8-hydroxy analogs.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 8 Hydroxy 1h Quinazoline 2,4 Dione Analogues

Impact of the 8-Hydroxyl Group and its Modifications on Biological Potency and Selectivity

Direct studies on the modification of the 8-hydroxyl group of 8-hydroxy-1H-quinazoline-2,4-dione are not extensively reported. However, the 8-position on the quinazoline (B50416) ring is a critical site for modulating biological activity. The 8-hydroxyquinoline (B1678124) moiety, a related pharmacophore, is well-known for its metal-chelating properties, which can be crucial for interactions with metalloenzymes. The hydroxyl group at the 8-position can act as a key hydrogen bond donor and acceptor, potentially anchoring the molecule within a biological target's active site.

In a broader context, studies on 8-substituted quinazolin-4-ones have demonstrated that this position is pivotal for activity and selectivity. For instance, the introduction of nitro and diol substituents at the C-8 position of quinazolin-4-ones has been shown to enhance inhibitory activity against tankyrases. This suggests that the electronic and steric properties of the substituent at the 8-position play a direct role in target engagement.

While direct evidence is sparse, it can be postulated that modifications of the 8-hydroxyl group would significantly influence the potency and selectivity of this compound analogues. Esterification, etherification, or replacement with other functional groups would alter the molecule's interaction with target proteins, providing a valuable avenue for the rational design of new therapeutic agents.

Influence of N-Substitution Patterns (N1, N3) on Pharmacological Profiles

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4-dione core are frequently targeted for modification to modulate pharmacological activity. The nature of the substituents at these positions can profoundly affect the compound's solubility, cell permeability, and interaction with biological targets.

Research on various quinazoline-2,4-dione derivatives has shown that substitution at the N1 and N3 positions is a viable strategy for enhancing biological effects. For example, the introduction of different heterocyclic moieties at the N1 and N3 positions has been explored to develop more potent antibacterial agents. nih.gov In one study, 1,3-bis-substituted quinazoline-2,4-dione derivatives bearing two guanidine (B92328) moieties were synthesized and showed promising anti-inflammatory and NHE-1 inhibitory activities. nih.gov

The following table summarizes the effect of N-substitutions on the antibacterial activity of some quinazoline-2,4-dione derivatives. nih.gov

| Compound | N1-Substituent | N3-Substituent | Antibacterial Activity (Inhibition Zone in mm) vs. S. aureus | Antibacterial Activity (Inhibition Zone in mm) vs. E. coli |

| 13 | -(CH₂)-[1,2,4-triazole] | -(CH₂)-[1,2,4-triazole] | 9 | 15 |

| 14a | -(CH₂)-[1,3,4-oxadiazole] | -(CH₂)-[1,3,4-oxadiazole] | 12 | - |

| 14b | -(CH₂)-[1,3,4-thiadiazole] | -(CH₂)-[1,3,4-thiadiazole] | 13 | - |

These findings highlight that the introduction of various heterocyclic and other functional groups at the N1 and N3 positions can significantly influence the antibacterial spectrum and potency of quinazoline-2,4-dione analogues.

Role of Substituents at Other Positions on the Benzo-Fused Ring (C5, C6, C7)

Substituents on the benzo-fused ring of the quinazoline-2,4-dione scaffold play a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn affects its biological activity.

Studies on quinazolinone derivatives have shown that substitutions at positions C5, C6, and C7 can significantly impact their anticancer activity. For instance, in a series of 4-anilino-quinazoline derivatives, substitutions at the C6 position with a 5-substituted furan-2-yl moiety led to compounds with potent antiproliferative activity. Furthermore, bulkier substituents at the C7 position were found to be favorable for inhibitory activity against EGFR kinase.

The following table presents data on the growth inhibitory activity of some quinazoline-2,4(1H, 3H)-dione derivatives against various human tumor cell lines, illustrating the impact of substitution at the 6- and 7-positions.

| Compound | 6-Position Substituent | 7-Position Substituent | Average logGI₅₀ |

| 60 | Methoxy (B1213986) | o-chlorophenethylureido | -6.1 |

| 65 | 4-methylpiperazin-1-yl | o-chlorophenethylureido | -6.13 |

| 69 | Methoxy | o-chlorophenethylureido | -6.44 |

| 72 | Methoxy | m-chlorophenethylureido | -6.39 |

| 86 | - | o-chlorophenethylureido (on a 2H-benzo[b] nih.govthiazin-3(4H)-one scaffold) | -6.45 |

These results indicate that methoxy and 4-methylpiperazin-1-yl substitutions at the 6-position, and chlorophenethylureido groups at the 7-position, contribute significantly to the antitumor activity of these compounds.

Analysis of Molecular Hybridization Strategies on Biological Activity Enhancement

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel drug candidates with enhanced biological activity and improved pharmacokinetic profiles. nih.gov The quinazoline-2,4-dione scaffold has been extensively used as a template for molecular hybridization.

For instance, hybrid molecules incorporating quinazoline-2,4-dione with other heterocyclic moieties such as pyrazole, oxadiazole, and thiazole (B1198619) have been synthesized and evaluated for various biological activities, including antibacterial and antimalarial properties. nih.gov One study reported the design and synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicides.

The following table shows the inhibitory activity of some pyrazole-quinazoline-2,4-dione hybrids against Arabidopsis thaliana HPPD (AtHPPD).

| Compound | R¹ | R³ | IC₅₀ (nM) |

| 9bj | CH₃ | 2-Cl-Ph | 84 |

| pyrasulfotole | - | - | 1359 |

| mesotrione | - | - | 226 |

The data clearly demonstrates that the hybrid compound 9bj exhibits significantly enhanced inhibitory potency compared to the reference compounds, highlighting the success of the molecular hybridization strategy.

Derivation of Rational Design Principles for Optimized Quinazoline-2,4-dione Derivatives

Based on the available structure-activity relationship data for quinazoline-2,4-dione analogues, several rational design principles can be derived for the development of optimized derivatives:

Exploitation of the 8-Position: The 8-position of the quinazoline ring is a key site for introducing substituents that can modulate biological activity and selectivity. The introduction of groups capable of hydrogen bonding, such as the hydroxyl group in this compound, or other functional groups like nitro or diol, can lead to enhanced target engagement. Further exploration of various substituents at this position is a promising strategy for developing novel inhibitors.

Strategic N-Substitutions: The N1 and N3 positions offer opportunities for introducing a wide range of substituents to fine-tune the physicochemical properties and pharmacological profile of the compounds. The incorporation of heterocyclic moieties at these positions has been shown to be a successful strategy for enhancing antibacterial activity.

Targeted Substitution on the Benzo-Fused Ring: Modifications at the C5, C6, and C7 positions are crucial for optimizing potency and selectivity. The nature, size, and electronic properties of the substituents at these positions should be carefully considered based on the specific biological target. For example, electron-donating or bulky groups at certain positions have shown to be beneficial for anticancer activity.

Application of Molecular Hybridization: Combining the quinazoline-2,4-dione scaffold with other known pharmacophores is a powerful approach to generate novel compounds with enhanced efficacy and potentially novel mechanisms of action. The choice of the hybridization partner should be guided by the desired therapeutic application.

Conformational Rigidity: The introduction of cyclic structures or other conformational constraints can reduce the entropic penalty upon binding to the target, leading to higher affinity. This can be achieved through appropriate substitutions or by incorporating the quinazoline-2,4-dione core into a more rigid polycyclic system.

By applying these design principles, medicinal chemists can rationally develop novel this compound analogues and other quinazoline-2,4-dione derivatives with improved therapeutic potential.

Future Research Directions and Therapeutic Potential of the 8 Hydroxy 1h Quinazoline 2,4 Dione Scaffold

Exploration of Novel Biological Targets and Signaling Pathways for Pharmacological Intervention

The diverse pharmacological activities observed in quinazoline-2,4-dione derivatives, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects, suggest that the 8-hydroxy substituted scaffold could modulate a variety of biological targets and signaling pathways. nih.gov Future research should systematically explore these possibilities.

Initial investigations could focus on established targets for the broader quinazolinedione class. For instance, derivatives of the parent scaffold have been identified as inhibitors of crucial enzymes such as DNA gyrase and topoisomerase IV, suggesting a potential avenue for developing novel antibacterial agents from the 8-hydroxy scaffold. nih.gov Similarly, the role of other quinazolinediones as inhibitors of poly(ADP-ribose) polymerase (PARP) in cancer therapy points to a valuable starting point for investigation. rsc.org

Beyond these known targets, the unique electronic and steric properties conferred by the 8-hydroxy group may lead to novel interactions with other biological macromolecules. High-throughput screening of the 8-hydroxy-1H-quinazoline-2,4-dione core against a broad panel of enzymes and receptors is a critical first step. This could be followed by target identification and validation studies for any promising hits.

Furthermore, exploring the impact of this scaffold on key signaling pathways implicated in disease is essential. For example, its potential to modulate pathways involved in cellular proliferation, apoptosis, and inflammation warrants detailed investigation. nih.gov The sodium-hydrogen exchanger (NHE-1) and various kinase signaling cascades are other plausible pathways to explore based on data from related quinazolinedione derivatives. nih.govnih.gov

Strategies for Optimizing Compound Potency, Selectivity, and Bioavailability

Once promising biological activities are identified, the next crucial step is the optimization of the this compound scaffold to enhance its potency, selectivity, and bioavailability. A systematic structure-activity relationship (SAR) study will be fundamental to this process.

Potency and Selectivity: Modifications at various positions of the quinazoline (B50416) ring will be necessary. For instance, substitutions at the N-1 and N-3 positions have been shown to significantly influence the activity of other quinazolinediones. nih.gov Exploring a diverse range of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, will be crucial. The 8-hydroxy group itself can be a key point for modification, such as conversion to ethers or esters, to fine-tune binding interactions and physicochemical properties. Computational modeling and molecular docking studies can play a vital role in rationally designing derivatives with improved potency and selectivity for the identified biological target. researchgate.net

Bioavailability: The physicochemical properties of the this compound scaffold will need careful consideration to ensure good oral bioavailability. In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can guide the design of derivatives with more favorable pharmacokinetic profiles. mdpi.com Strategies to improve bioavailability may include modulating lipophilicity, introducing polar functional groups to enhance solubility, and designing prodrugs.

Development of Advanced Synthetic Methodologies for Rapid and Diverse Library Generation

To facilitate comprehensive SAR studies and the exploration of novel biological targets, the development of efficient and versatile synthetic methods for generating libraries of this compound derivatives is paramount.

Traditional methods for quinazolinedione synthesis often involve multi-step procedures. nih.gov Modern synthetic approaches, such as combinatorial chemistry and diversity-oriented synthesis, should be adapted for the 8-hydroxy scaffold. The development of one-pot or multicomponent reactions would be particularly valuable for rapidly accessing a wide range of analogs. sci-hub.se

Solid-phase synthesis offers another powerful tool for library generation, allowing for the efficient purification and isolation of products. The functional handle provided by the 8-hydroxy group can be exploited for immobilization onto a solid support, facilitating subsequent diversification at other positions of the quinazoline ring.

Furthermore, the exploration of green chemistry principles in the synthesis of these derivatives, such as the use of environmentally benign solvents and catalysts, should be a priority.

Integration of Multidisciplinary Approaches in the Discovery and Development of Quinazoline-2,4-dione-Based Agents

The successful translation of a promising chemical scaffold from a laboratory curiosity to a clinically useful therapeutic agent requires a concerted, multidisciplinary effort. The journey of developing this compound-based agents will necessitate seamless collaboration between various scientific disciplines.

Computational Chemistry and Structural Biology: As mentioned earlier, computational tools will be indispensable for virtual screening, lead optimization, and understanding the molecular basis of action. researchgate.net X-ray crystallography or cryo-electron microscopy of lead compounds in complex with their biological targets will provide invaluable structural insights to guide further rational design.

Chemical Synthesis and Medicinal Chemistry: A strong synthetic chemistry program is the engine of drug discovery, providing the diverse range of compounds needed for biological evaluation and optimization. nih.govsci-hub.se

Pharmacology and Biology: In vitro and in vivo pharmacological studies are essential to characterize the biological activity, efficacy, and pharmacokinetic profile of the synthesized compounds. nih.govnih.gov

By integrating these diverse expertise, the research community can systematically navigate the complexities of drug discovery and development, ultimately aiming to harness the full therapeutic potential of the this compound scaffold for the benefit of human health.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-hydroxy-1H-quinazoline-2,4-dione and its derivatives?

- Methodology : The compound and its derivatives are synthesized via multi-step pathways. For example, starting from substituted 1,2-dihydro-3,1-benzoxazine-2,4-diones, intermediates are generated by reacting with O-benzylhydroxylamine in refluxing ethanol. Subsequent cyclization with triphosgene yields 3-benzyloxyquinazoline-2,4-diones, which are debenzylated using hydrobromic acid in glacial acetic acid . Modifications at position 6 (e.g., introducing triazole or amido groups) involve reacting intermediates like 6-aminoquinazoline with diformylhydrazine or acylating agents .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodology :

- NMR : and NMR spectra identify substituent positions and tautomeric equilibria (e.g., hydroxyl vs. zwitterionic forms). For example, NMR can detect phenolic protons at δ ~10-12 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular formulas, particularly for nitro- or trifluoromethyl-substituted derivatives .

- UV-Vis : Absorbance bands in the 250-350 nm range correlate with π→π* transitions in the quinazoline core .

Q. What are the key structural features influencing the reactivity of this compound?

- Methodology : The hydroxyl group at position 8 participates in tautomerism, forming an equilibrium between the phenolic (hydroxyl) and zwitterionic (N-protonated) forms. This impacts solubility, acidity (pKa ~8-9), and coordination with metal ions . Substituents on the fused benzene ring (e.g., Cl, CF) modulate electronic effects, altering reaction rates in nucleophilic substitutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?

- Methodology :

- Scaffold Modification : Pyrazole or triazole rings fused to the quinazoline core enhance HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activity by mimicking substrate binding .

- Substituent Effects : Electron-withdrawing groups (e.g., NO, CF) at position 6 increase potency by stabilizing enzyme-ligand interactions. Activity is quantified via IC values in enzymatic assays .

- Computational Modeling : Docking simulations (e.g., AutoDock) predict binding modes with HPPD active sites, guiding rational design .

Q. How can synthetic byproducts or tautomeric equilibria complicate spectral interpretation?

- Methodology :

- Byproduct Control : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, stannous chloride reduction of nitro groups may require inert atmospheres to avoid over-reduction .

- Tautomer Resolution : Use variable-temperature NMR to distinguish between hydroxyl and zwitterionic forms. In DMSO-d, the zwitterionic form dominates at room temperature, while the hydroxyl form is stabilized in acidic media .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodology :

- Meta-Analysis : Compare IC values under standardized assay conditions (e.g., pH, enzyme concentration). For instance, discrepancies in HPPD inhibition may arise from variations in assay buffers .

- Crystallography : X-ray structures of enzyme-ligand complexes clarify steric or electronic mismatches. For example, bulky substituents may clash with hydrophobic pockets in HPPD .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.